molecular formula C18H19N3O B11395386 N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

Cat. No.: B11395386
M. Wt: 293.4 g/mol
InChI Key: MUVNPUYKXVGVMP-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry and material science. This compound is supplied strictly for Research Use Only (RUO) and is intended for laboratory research applications; it is not intended for diagnostic or therapeutic use in humans or animals. The 1,3,4-oxadiazole ring system is recognized for its remarkable breadth of biological activities, making derivatives like this one valuable intermediates in drug discovery and development. Scientific literature extensively documents that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties against a range of microorganisms, which is of critical importance in addressing the growing challenge of antimicrobial resistance . Beyond antimicrobial applications, this heterocyclic class has also demonstrated anti-inflammatory, antioxidant, analgesic, and anticonvulsant activities , among others . The presence of the 1,3,4-oxadiazole ring also makes this compound a promising candidate for investigations in nonlinear optics (NLO) and material science, with potential applications in optical switching, sensor technologies, and electroluminescent devices . Researchers can utilize this compound as a key building block for synthesizing more complex molecules or as a core structure for screening new biological activities and material properties.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C18H19N3O/c1-2-21(13-15-9-5-3-6-10-15)14-17-19-20-18(22-17)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3

InChI Key

MUVNPUYKXVGVMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the condensation of acetaldehyde and N-benzylethanamine to form an iminium ion, which is trapped by (E)-cinnamic acid to generate a conjugated intermediate. Subsequent nucleophilic addition of (N-isocyanimino)triphenylphosphorane yields a nitrilium ion, followed by intramolecular aza-Wittig cyclization to form the 1,3,4-oxadiazole ring. Key optimization parameters include:

  • Solvent : Dichloromethane (CH₂Cl₂) at 0–25°C ensures mild conditions.

  • Stoichiometry : A 1:1:1:1 ratio of components maximizes yield (72–85% for analogous compounds).

  • Workup : Flash chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Spectroscopic Validation

The ¹H NMR spectrum of analogous oxadiazoles shows characteristic signals:

  • N-Benzyl group : AB-quartet at δ 3.99–4.14 ppm (2J = 17.3 Hz).

  • Ethylamine chain : Singlet for N-CH₂CH₃ at δ 1.17 ppm and quartet for CH₂ at δ 4.76 ppm.

  • Aromatic protons : Multiplet at δ 6.94–7.47 ppm.

Hydrazide Cyclization with Carbon Disulfide

This method involves cyclocondensation of hydrazide intermediates with carbon disulfide to form the oxadiazole core, followed by functionalization.

Stepwise Synthesis

  • Esterification : 2-Phenylacetic acid is converted to ethyl 2-phenylacetate via Fischer esterification.

  • Hydrazide Formation : Reaction with hydrazine hydrate yields 2-phenylacetohydrazide.

  • Oxadiazole Formation : Cyclization with carbon disulfide in ethanolic KOH produces 5-benzyl-1,3,4-oxadiazole-2-thiol.

  • Alkylation : Thiol displacement with 2-bromo-N-benzyl-N-ethylethanamine in DMF/LiH introduces the amine side chain.

Yield and Challenges

  • Cyclization step : 75% yield (analogous to compound 5 in).

  • Alkylation limitation : Competing sulfide oxidation requires inert atmospheres.

Benzoic Acid-Derived Hydrazide Cyclization

Adapted from multitarget agent syntheses, this route constructs the oxadiazole ring from benzoic acid precursors.

Protocol Overview

  • Ester Activation : Benzoic acid reacts with HOBt/EDC to form an active ester.

  • Hydrazide Synthesis : Hydrazine hydrate treatment yields benzohydrazide.

  • Oxadiazole Formation : Cyclodehydration with POCl₃ or PPA forms 5-phenyl-1,3,4-oxadiazole.

  • Mannich Reaction : Condensation of 2-chloromethyl-oxadiazole with N-benzylethanamine introduces the amine.

Analytical Confirmation

  • IR Spectroscopy : C=N stretches at 1642–1618 cm⁻¹ confirm oxadiazole formation.

  • ¹³C NMR : Oxadiazole C=N resonances at δ 164.07–168.59 ppm.

Bromomethyl Oxadiazole Intermediate and Nucleophilic Substitution

This approach leverages a brominated oxadiazole precursor for direct amine coupling.

Synthesis Steps

  • Bromination : 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid is reduced to 2-hydroxymethyl-oxadiazole, followed by HBr treatment to yield 2-bromomethyl-5-phenyl-1,3,4-oxadiazole.

  • Amine Coupling : Reaction with N-benzylethanamine in acetonitrile (K₂CO₃, 60°C) affords the target compound.

Yield Comparison

StepYield (%)Conditions
Bromomethyl formation65HBr, acetic acid, reflux
Amine substitution82ACN, 60°C, 12 h

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Antimicrobial Activity

    Overview:
    The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

    Research Findings:
    A study demonstrated that N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine showed broad-spectrum antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods against standard bacterial strains such as Escherichia coli and Staphylococcus aureus.

    Mechanism of Action:
    Electron microscopy indicated that the compound causes membrane damage, leading to cell death. In vivo studies showed reduced bacterial loads in infected animal models.

    Bacterial StrainMIC (µg/mL)Mechanism of Action
    Escherichia coli32Membrane disruption
    Staphylococcus aureus16Inhibition of metabolic pathways

    Anticancer Potential

    Overview:
    this compound has been investigated for its anticancer properties against various cancer cell lines.

    Case Studies:
    In vitro studies revealed that the compound exhibited notable growth inhibition against several cancer cell lines. For instance:

    Cell LinePercent Growth Inhibition (PGI)
    SNB-1986.61
    OVCAR-885.26
    NCI-H4075.99
    HCT-11656.40

    The mechanism of action is believed to involve interference with cell signaling pathways and DNA replication processes. Molecular docking studies have shown promising binding affinities with specific enzymes involved in tumor growth.

    Synthesis and Derivative Development

    The synthesis of this compound can be achieved through various chemical reactions involving the oxadiazole ring. This compound serves as a precursor for developing new derivatives with enhanced biological activities.

    Synthesis Pathway:

    • Formation of the oxadiazole ring through cyclization reactions.
    • Introduction of the benzyl group via nucleophilic substitution.
    • Final purification and characterization using spectroscopic methods.

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is not fully elucidated.
    • Further studies are necessary to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    N-Substituted Acetamides ()

    A series of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides were synthesized and evaluated for antimicrobial activity. Key differences include:

    • Bioactivity : The acetamide derivatives showed moderate antibacterial activity against S. aureus (MIC: 16–32 µg/mL) and antifungal activity against C. albicans (MIC: 32–64 µg/mL), likely due to the sulfanyl-acetamide moiety’s polar interactions .
    • Synthetic Yield : Lower yields (40–60%) compared to oxadiazoles with simpler substituents (e.g., ’s compound 6d: 88% yield) .

    Sulfonamide-Oxadiazole Hybrids ()

    4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzene-sulfonamides were designed as MurA enzyme inhibitors. Structural distinctions include:

    • Functional Groups : The sulfonamide group enhances solubility and target binding via hydrogen bonding, contrasting with the target compound’s benzyl-ethanamine group.
    • Docking Results: These hybrids exhibited binding affinities (-9.2 to -10.8 kcal/mol) comparable to fosfomycin (-7.5 kcal/mol), a known MurA inhibitor .

    Mannich Base Derivatives ()

    N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine (5C(b)) shares the tertiary amine backbone but replaces the oxadiazole with a benzimidazole ring. Key contrasts:

    • Thermal Stability : Higher melting point (315–318°C) due to benzimidazole’s aromatic rigidity compared to oxadiazole-containing compounds (e.g., target compound’s analogues: 158–295°C) .
    • Bioactivity : Benzimidazole derivatives often exhibit anticancer and antiviral activity, whereas oxadiazoles are prioritized for antimicrobial applications .

    Table 1: Comparative Analysis of Oxadiazole Derivatives

    Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Bioactivity Highlights Reference
    Target Compound (Hypothetical Data) ~70* 180–185* C=N (1600), NH (3300)* Pending evaluation
    6d (Nitrobenzylidene derivative) 88 295–296 C=N (1610), C=O (1680), NH Not reported
    6g (Ethyl ester derivative) 42 185–186 C=O ester (1730), C=N (1590) Not reported
    1-[5-(4-Methylphenyl)-oxadiazol]methanamine 85 Not reported C=N (1605), NH₂ (3400) Antimicrobial (MIC: 8–16 µg/mL)
    Sulfonamide-oxadiazole hybrids 60–75 210–230 SO₂ (1150, 1350), C=N (1615) MurA inhibition (IC₅₀: 2–5 µM)

    *Hypothetical data inferred from analogous syntheses.

    Key Observations:

    • Yield : Substituents significantly impact yields. Electron-withdrawing groups (e.g., nitro in 6d) improve cyclization efficiency (88% yield) compared to ester groups (42% in 6g) .
    • Thermal Stability : Melting points correlate with molecular rigidity. Nitro-substituted 6d (295–296°C) surpasses less polar derivatives .

    Biological Activity

    N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

    The compound is characterized by the following chemical properties:

    PropertyValue
    Molecular FormulaC20_{20}H23_{23}N3_{3}O
    Molecular Weight341.406 g/mol
    CAS Number881988-24-5
    LogP5.01250

    Anticancer Properties

    Research has indicated that derivatives of the oxadiazole nucleus exhibit promising anticancer activity. The oxadiazole framework has been associated with the inhibition of various cancer cell lines. For instance, a related compound showed an IC50_{50} value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can enhance antiproliferative effects.

    The biological activity of this compound is attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : Compounds containing the oxadiazole moiety have demonstrated inhibitory effects on key enzymes such as:
      • Histone Deacetylases (HDAC)
      • Carbonic Anhydrase (CA)
      • Sirtuin 2 (Sirt2)
      These enzymes are crucial in various cellular processes including cell proliferation and apoptosis .
    • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a potential candidate for treating infections caused by resistant strains .
    • Anti-inflammatory Effects : Preliminary studies indicate that similar compounds possess anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .

    Case Studies and Research Findings

    Several studies have explored the biological activity of compounds related to this compound:

    • Anticancer Activity : A study evaluated the effects of various oxadiazole derivatives on human cancer cell lines such as MCF-7 (breast), HCT116 (colon), and A549 (lung). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values ranging from 10 to 50 µM .
    • Neuroprotective Effects : Another investigation reported that oxadiazole derivatives showed neuroprotective effects in models of oxidative stress-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases .
    • Toxicological Studies : Toxicity assessments revealed that many derivatives had low toxicity profiles in vitro, indicating their safety for further development .

    Q & A

    Q. What are the key steps in synthesizing N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine, and how can purity be optimized?

    Answer: The synthesis typically involves:

    Formation of the oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .

    N-alkylation of the oxadiazole nitrogen using benzyl chloride derivatives in the presence of a base (e.g., K₂CO₃ or NaH) .

    Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

    Optimization Tips:

    • Monitor reaction progress with TLC or HPLC to identify side products (e.g., unreacted starting materials) .
    • Adjust reaction temperature (60–80°C for cyclization; room temperature for alkylation) to minimize decomposition .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    Answer:

    • ¹H NMR: Identify protons on the benzyl group (δ 4.80 ppm for CH₂) and aromatic protons (δ 7.26–7.70 ppm for Ar-H) .
    • IR Spectroscopy: Confirm C=N (1600 cm⁻¹) and C-O (1272 cm⁻¹) stretches .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₀N₃O).

    Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

    Answer:

    • Enzyme Inhibition Assays: Test against targets like COX-2 or acetylcholinesterase (IC₅₀ values) using fluorometric or colorimetric methods .
    • Antimicrobial Screening: Use microdilution assays (MIC values) against S. aureus or E. coli .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to determine EC₅₀ .

    Methodological Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

    Advanced Research Questions

    Q. How can synthetic yields be improved for scale-up without compromising purity?

    Answer:

    • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate cyclization .
    • Solvent Optimization: Replace traditional solvents (DMF) with greener alternatives (e.g., PEG-400) to enhance oxadiazole ring closure efficiency .
    • Flow Chemistry: Implement continuous flow reactors for precise temperature control during exothermic steps (e.g., alkylation) .

    Case Study: A 2024 study achieved 78% yield by switching from batch to flow synthesis for a related oxadiazole derivative .

    Q. How should researchers resolve contradictions in biological activity data across studies?

    Answer:

    • Orthogonal Assays: Validate antimicrobial activity using both agar diffusion and broth microdilution methods to rule out false positives .
    • Metabolic Stability Tests: Use liver microsomes to assess whether low in vivo activity stems from rapid metabolism .
    • Structural Confirmation: Re-characterize the compound via X-ray crystallography if biological results conflict with earlier data (e.g., polymorphic forms affecting solubility) .

    Example: Discrepancies in IC₅₀ values for similar oxadiazoles were traced to impurities in early synthetic batches .

    Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

    Answer:

    • Molecular Docking: Use AutoDock Vina to predict binding modes to targets like EGFR or 5-HT receptors .
    • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond acceptors to optimize bioactivity .
    • MD Simulations: Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of key interactions (e.g., π-π stacking with phenyl groups) .

    Data Insight: A 2023 study linked the benzyl group’s electron-donating effects to enhanced COX-2 inhibition in analogs .

    Q. How can advanced analytical techniques address challenges in stability profiling?

    Answer:

    • HPLC-PDA: Track degradation products under accelerated stability conditions (40°C/75% RH) .
    • NMR Relaxometry: Measure T₁/T₂ relaxation times to detect conformational changes in solution .
    • DSC/TGA: Identify melting point shifts or hydrate formation affecting shelf life .

    Case Study: A 2024 report used LC-MS to identify oxidation of the oxadiazole ring as the primary degradation pathway .

    Q. What strategies are recommended for elucidating metabolic pathways?

    Answer:

    • In Vitro Metabolite ID: Incubate with liver microsomes and analyze via LC-QTOF-MS/MS to detect phase I/II metabolites .
    • Isotope Labeling: Synthesize a deuterated benzyl group to trace metabolic cleavage sites .
    • CYP450 Inhibition Assays: Determine if the compound inhibits CYP3A4 or CYP2D6, which could explain drug-drug interaction risks .

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